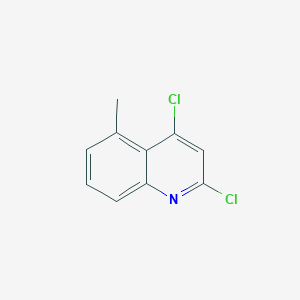

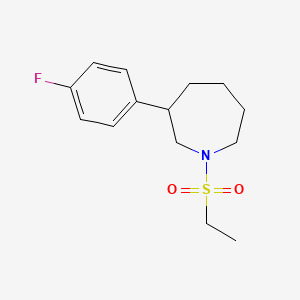

![molecular formula C19H23NO4 B2794629 Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate CAS No. 385786-77-6](/img/structure/B2794629.png)

Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate, also known as MBOCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MBOCA is a highly reactive chemical that is commonly used in the synthesis of various polymers, resins, and coatings.

Aplicaciones Científicas De Investigación

Synthesis of Carbocyclic Nucleoside Analogues

The research by Hřebabecký et al. (2008) focuses on the synthesis of novel carbocyclic nucleoside analogues, starting from ethyl (1R*,2R*,3R*,4S*)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate. The process involves a series of reactions leading to compounds like [(1R*,2S*,3R*,4R*,5S*,6R*)-6-azido-3-bromo-5-hydroxybicyclo[2.2.1]hept-2-yl]methyl benzoate and further transformations to produce derivatives with potential medicinal applications (Hřebabecký et al., 2008).

Synthesis of Schiff Base Derivatives

Mohamad et al. (2017) successfully synthesized and characterized methyl 4-(4-aminostyryl) benzoate. The study details the utilization of various analytical methods such as FT-IR, NMR, and UV-Visible analysis, suggesting the compound's potential as a precursor for the formation of Schiff base derivatives (Mohamad, Hassan, & Yusoff, 2017).

Supramolecular Structures

Hydrogen-Bonded Supramolecular Structures

Research by Portilla et al. (2007) delves into the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates. This work presents a detailed analysis of the molecular arrangements and hydrogen bonding in various derivatives, highlighting the diverse dimensionalities of the resultant supramolecular assemblies (Portilla et al., 2007).

Biological Activities

Antileishmanial Agent Synthesis

Bhalla et al. (2017) discuss the synthesis of methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate (PS-207) and its promising antileishmanial effects. The study also explores the combination of PS-207 with miltefosine, revealing a synergistic effect against the parasite (Bhalla, Sultana, Chiranjivi, Saikia, & Dubey, 2017).

Developmental Regulation of Biosynthesis

Dudareva et al. (2000) provide insights into the developmental regulation of methyl benzoate biosynthesis in snapdragon flowers. The paper details the rhythmic emission pattern of methyl benzoate, its correlation with pollinator activity, and the regulatory mechanisms involving BAMT gene expression and protein levels (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).

Propiedades

IUPAC Name |

methyl 4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-17(2)18(3)9-10-19(17,11-14(18)21)16(23)20-13-7-5-12(6-8-13)15(22)24-4/h5-8H,9-11H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSYOFFNWOISPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

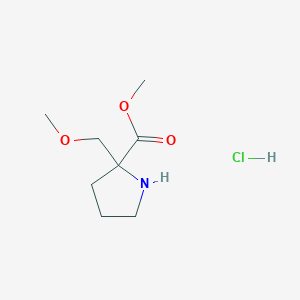

![7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2794548.png)

![1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2794549.png)

![1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2794550.png)

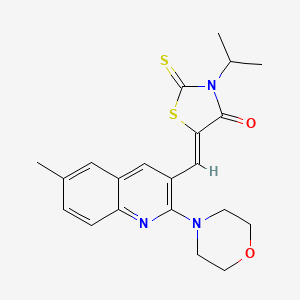

![N-cyclopentyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2794553.png)

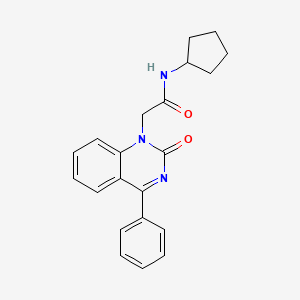

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2794559.png)

![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)

![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)